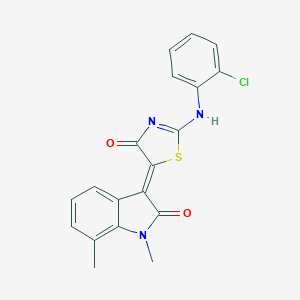
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied in detail. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it has been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound also reduces the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing lipid accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one in lab experiments include its diverse pharmacological activities and potential therapeutic applications. The limitations include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
For research on (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one include studying its potential use as a fluorescent probe for the detection of metal ions, further investigating its anticancer and antimicrobial activities, and determining its toxicity and pharmacokinetic properties. Additionally, the compound could be modified to improve its solubility and bioavailability, thereby increasing its potential as a therapeutic agent.
In conclusion, (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with diverse pharmacological activities and potential therapeutic applications. Its mechanism of action has been studied in detail, and it has been shown to have several biochemical and physiological effects. Future research could focus on improving its solubility and bioavailability, as well as further investigating its potential therapeutic applications.
Synthesemethoden
The synthesis of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,4-dimethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,4-dimethylbenzoyl chloride and 2-thioxo-4-thiazolidinone to obtain the final product.
Eigenschaften
Produktname |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C29H27N3O2S |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O2S/c1-15-7-16(2)11-21(10-15)30-29-32(22-12-17(3)8-18(4)13-22)28(34)26(35-29)24-23-14-19(5)9-20(6)25(23)31-27(24)33/h7-14H,1-6H3,(H,31,33)/b26-24-,30-29? |
InChI-Schlüssel |
WRLALQJBMXVFAO-ROWSNLONSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/3\C4=CC(=CC(=C4NC3=O)C)C)/S2)C5=CC(=CC(=C5)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![2-Thioxo-5-(3,4,5-trimethoxybenzylidene)-3-[(3,4,5-trimethoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B308333.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)
![10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)